1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone, due to its complex structure, has been a subject of interest in synthetic chemistry. Research has focused on its synthesis, including the development of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, often incorporating additional functional groups to explore antimicrobial activities or to study their structural properties (H. Abdel‐Aziz et al., 2008).
Pharmacokinetic Studies
Significant work has been done to understand the metabolism, excretion, and pharmacokinetics of related compounds, especially those acting as dipeptidyl peptidase inhibitors or antineoplastic agents. For instance, the metabolism and pharmacokinetic properties of a dipeptidyl peptidase IV inhibitor were examined, revealing insights into the drug's elimination and metabolic pathways, including hydroxylation and amide hydrolysis, which are crucial for drug design and development (Raman K. Sharma et al., 2012).
Antimicrobial and Antineoplastic Activities
Research into the antimicrobial and antineoplastic activities of compounds structurally similar to 1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone has yielded promising results. Studies have synthesized and tested various derivatives for their potential as antimicrobial agents (Divyesh Patel et al., 2012). Similarly, novel antineoplastic tyrosine kinase inhibitors are being developed for chronic myelogenous leukemia treatment, highlighting the compound's potential in cancer therapy (Aishen Gong et al., 2010).
Synthesis of Heterocyclic Compounds
The compound's structure lends itself to the synthesis of a wide range of heterocyclic compounds, including thiadiazoles, triazines, and oxazinones, with varied applications from antimicrobial to potential antineoplastic activities. These syntheses often involve innovative methodologies, such as microwave-assisted reactions, to enhance yields and reduce reaction times (M. Radi et al., 2005).
Development of New Bioactive Molecules
The structural framework of 1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone serves as a basis for developing new bioactive molecules. These efforts aim to discover novel therapeutic agents with enhanced efficacy and safety profiles for various diseases, including cancer and microbial infections (N. Desai et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes or potential applications for the compound.
Eigenschaften
IUPAC Name |
1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c28-18(13-29-19-21-6-3-7-22-19)27-10-8-26(9-11-27)17-12-16(23-14-24-17)25-15-4-1-2-5-20-15/h1-7,12,14H,8-11,13H2,(H,20,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULIDLTXUCUVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.